3-(Propan-2-yl)-3-(trifluoromethyl)undec-1-ene
CAS No.: 821799-50-2
Cat. No.: VC16836669
Molecular Formula: C15H27F3
Molecular Weight: 264.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821799-50-2 |
|---|---|
| Molecular Formula | C15H27F3 |
| Molecular Weight | 264.37 g/mol |
| IUPAC Name | 3-propan-2-yl-3-(trifluoromethyl)undec-1-ene |
| Standard InChI | InChI=1S/C15H27F3/c1-5-7-8-9-10-11-12-14(6-2,13(3)4)15(16,17)18/h6,13H,2,5,7-12H2,1,3-4H3 |
| Standard InChI Key | BJQKCLRDXYOSRS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(C=C)(C(C)C)C(F)(F)F |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s structure features an 11-carbon chain (undecene) with a terminal double bond () and two bulky substituents at the third carbon: a propan-2-yl group () and a trifluoromethyl group (). The juxtaposition of these groups creates steric hindrance and electronic effects that influence reactivity. The group, known for its strong electron-withdrawing nature, enhances the compound’s stability against metabolic degradation, a trait exploited in drug design .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 821799-50-2 |
| Molecular Formula | |
| Molecular Weight | 264.37 g/mol |
| IUPAC Name | 3-propan-2-yl-3-(trifluoromethyl)undec-1-ene |
| SMILES | CCCCCCCCC(C=C)(C(C)C)C(F)(F)F |
Synthesis and Optimization
Palladium-Catalyzed Cross-Coupling
The primary synthetic route involves palladium-catalyzed cross-coupling reactions. For example, a Mizoroki–Heck reaction between halogenated precursors and alkenes is employed to construct the carbon skeleton . In one protocol, Pd(OAc) with tetrabutylammonium acetate () facilitates coupling under microwave irradiation, achieving yields exceeding 85% within reduced reaction times compared to conventional heating .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. This method reduces side reactions such as over-hydrogenation or decomposition, which are common in traditional thermal approaches. For instance, microwave-assisted hydrogenation of intermediate alkenes completes in 20 minutes versus 4 hours under standard conditions .
Table 2: Comparison of Synthesis Methods
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 4–6 hours | 20–30 minutes |
| Yield | 70–75% | 85–90% |
| Byproduct Formation | 15–20% | <5% |
Applications in Industry
Pharmaceutical Intermediates
The compound’s trifluoromethyl group is pivotal in drug discovery, as fluorinated molecules often exhibit enhanced bioavailability and target affinity. It serves as a building block for protease inhibitors and kinase modulators, where the group improves metabolic stability.
Agrochemical Development
In agrochemicals, the compound is utilized to synthesize herbicides with prolonged soil persistence. The undecene chain provides hydrophobicity, enabling slow release, while the group disrupts microbial degradation pathways.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: - and -NMR confirm the structure, with characteristic shifts for the group () and olefinic protons ().
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Mass Spectrometry: High-resolution MS (HRMS) identifies the molecular ion peak at m/z 264.37, consistent with the molecular formula.
Future Research Directions
Sustainable Catalysis
Recovering palladium catalysts via immobilization on supports could reduce costs and environmental impact .
Expanding Bioactivity
Functionalizing the undecene chain with heterocycles or polar groups may unlock applications in antiviral or anticancer therapies.
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